2-({[(Tert-butoxy)carbonyl](methyl)amino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
This compound belongs to the dihydropyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The structure features a tert-butoxycarbonyl (Boc)-protected methylamino group at position 2 and a carboxylic acid moiety at position 3. Its applications span medicinal chemistry, particularly as a building block for protease inhibitors or kinase-targeted therapies, though specific biological data remain proprietary in most literature .
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)15(4)6-8-13-5-7(10(17)18)9(16)14-8/h5H,6H2,1-4H3,(H,17,18)(H,13,14,16) |
InChI Key |
JDMQGPYYCHDOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multiple steps, including the protection of amine groups with the Boc group and the formation of the pyrimidine ring. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The pyrimidine ring is often synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Pyrimidine Core Formation
The pyrimidine ring system is typically formed through cyclization reactions involving β-keto esters, thiourea, or other nucleophiles. For example:
-
Condensation reactions : Ethyl 5-amino-2-chloropyrimidine-4-carboxylate undergoes cyclization with ammonia in ethanol to form amides, which can further react with orthoformate esters or diethoxymethyl acetate for ring closure .
-
Cyclization conditions : Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (110–130°C) or phenyl isocyanate (120–130°C) generates intermediates that cyclize into pyrimido[4,5-d]pyrimidine derivatives .
Coupling and Cross-Coupling Reactions
Advanced functionalization often employs catalytic methods:
-
Suzuki cross-coupling : Introduces aryl groups via Pd-catalyzed reactions. For example, brominated pyrimidinones react with phenyl boronic acid to form C–C bonds .
-
Hydrazine-mediated transformations : Hydrazine reacts with β-keto esters to form hydrazinyl intermediates, enabling SAR exploration .
Stability and Bioactivity Considerations
The tert-butoxycarbonyl (Boc) group and carboxylic acid functionality play critical roles:
-
Boc protection : Enhances stability during synthesis but requires deprotection under acidic conditions for bioactivity .
-
Carboxylate effects : The free carboxylic acid group improves binding affinity to targets (e.g., enzymes like xanthine oxidase), as observed in analogous pyrimidine derivatives .
Reaction Optimization Insights
Literature highlights:
Scientific Research Applications
2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Dihydropyrimidine Derivatives
- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (): Core Structure: Dihydropyrimidine with a sulfanyl group at position 2 and a carbonitrile at position 4. Key Differences: Replaces the Boc-protected amino methyl group with a methoxyethyl sulfanyl chain and substitutes the carboxylic acid with a carbonitrile. The sulfanyl group may confer redox-sensitive properties .
- Compound 23 from : Structure: Features a dihydropyrimidine core with a fluorobenzyl carbamoyl group and an oxadiazole-containing side chain. Key Differences: Incorporates a 1,3,4-oxadiazole ring and a long hexyloxycarbonyloxy linker, increasing molecular weight (~700–800 Da vs. ~350–400 Da for the target compound). Implications: The extended linker and oxadiazole moiety suggest applications in prodrug design or long-acting formulations, as noted in its inclusion in a drug delivery study .
Boc-Protected Analogues in Heterocyclic Systems
- 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic Acid (): Core Structure: Bicyclo[2.2.2]octane with a Boc-protected amino group and carboxylic acid. Key Differences: Replaces the dihydropyrimidine ring with a rigid bicyclic system. Implications: The bicyclic framework enhances stereochemical control, making it a preferred scaffold in peptide mimetics. However, the reduced aromaticity may limit π-π stacking interactions compared to dihydropyrimidines .
- Imidazole Derivatives in : Examples: 4-[(tert-butoxycarbonyl)piperidinyl]amino carbonyl-substituted imidazoles. Key Differences: Imidazole core instead of dihydropyrimidine, with Boc groups attached via carbamate linkages. Implications: The imidazole ring’s higher basicity (pKa ~7) contrasts with the dihydropyrimidine’s weaker basicity, affecting pH-dependent solubility and binding interactions .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Solubility and Bioavailability :
- The target compound’s carboxylic acid group enhances aqueous solubility compared to carbonitrile or ester derivatives (e.g., ), but may limit blood-brain barrier penetration .
- The Boc group in the target compound and bicyclic analogues () improves metabolic stability, critical for oral bioavailability .
Synthetic Utility :
- Dihydropyrimidines with Boc-protected amines (target compound) are preferred in solid-phase peptide synthesis due to orthogonal protection strategies, whereas imidazole derivatives () require harsher deprotection conditions .
Biological Activity :
- The oxadiazole-containing derivative () demonstrates prolonged in vivo activity, likely due to slower esterase-mediated hydrolysis of its carbonate linker .
Biological Activity
The compound 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of dihydropyrimidine, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyrimidine core with a tert-butoxycarbonyl group and an amino substituent, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibit significant antimicrobial effects. In a study assessing various derivatives, it was found that certain modifications to the dihydropyrimidine framework enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, derivatives of dihydropyrimidines have shown cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures inhibited cell proliferation in human breast cancer cells (MCF-7), inducing apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound's biological activity also includes enzyme inhibition. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. Specifically, inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism, was observed, suggesting potential applications in cancer therapy due to altered drug metabolism .
Interaction with Biological Targets
The biological activity of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is thought to be mediated through multiple mechanisms:
- Mitochondrial Pathways : Induction of apoptosis via mitochondrial dysfunction.
- Enzyme Modulation : Alteration of enzyme activity leading to changes in metabolic pathways.
- Cell Membrane Interaction : Disruption of bacterial cell membranes, leading to increased permeability and cell death.
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, derivatives including the target compound were tested against a range of pathogens. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptosis markers after treatment with concentrations above 10 µM .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
